molecular formula C17H13Cl2NO3S B4974405 5,7-dichloro-8-quinolinyl 4-ethylbenzenesulfonate

5,7-dichloro-8-quinolinyl 4-ethylbenzenesulfonate

Cat. No. B4974405
M. Wt: 382.3 g/mol
InChI Key: MONSTSLOOBGAHI-UHFFFAOYSA-N
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Description

Quinoline derivatives, including chloro- and sulfonyl-substituted quinolines, are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and materials science. These compounds often serve as key intermediates in the synthesis of complex molecules and materials.

Synthesis Analysis

The synthesis of quinoline derivatives can involve several steps, including sulphonation, chlorination, and amination reactions. For example, the synthesis of 2-ammonio-5-chloro-4-methylbenzenesulfonate, a related compound, demonstrates the complexity of such synthesis processes, involving intermediate steps and the formation of pseudopolymorphs during polymorph screening (Bekö et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction. This analysis reveals details about the arrangement of atoms within the molecule and the molecular geometry, which are crucial for understanding the compound's chemical behavior and interactions (Baul et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including anomalous reactions that may lead to novel ring expansion or substitution reactions. For instance, the reaction of 10-chloro-5H-benzoxazole[3,2-a]quinolin-5-one with sodium diethyl malonate demonstrates the potential for unexpected outcomes and novel compound formation (Kim, 1982).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are essential for determining the compound's suitability for specific applications and its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and their behavior in complexation reactions, are critical for their application in synthesis, catalysis, and material science. The extraction behavior of related compounds, such as 4-chloro-N-8-quinolinylbenzenesulfonamide, highlights the importance of understanding these chemical properties for practical applications (Almela et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, “5,7-Dichloro-8-hydroxyquinoline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use protective measures when handling such compounds .

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-ethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONSTSLOOBGAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate

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